rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride
Description
Chemical Identity: rac-Methamphetamine D5 Hydrochloride (Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride) is a deuterium-labeled isotopologue of racemic methamphetamine hydrochloride. Its molecular formula is $ \text{C}{10}\text{H}{10}\text{D}_5\text{ClN} $, with five deuterium atoms substituted at specific positions: two on the benzene ring (a,ss-positions), two on the methyl group attached to the α-carbon, and one on the N-methyl group (). This compound is synthesized for use as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to improve quantification accuracy by minimizing isotopic interference ().
Properties
CAS No. |
60124-81-4 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
190.72 g/mol |
IUPAC Name |
1,2-dideuterio-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3,8D,9D; |
InChI Key |
TWXDDNPPQUTEOV-QVBWKROHSA-N |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)C([2H])(C)NC([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogen-Deuterium Exchange via Catalytic Reduction
The most common method involves catalytic hydrogenation of ephedrine or pseudoephedrine using deuterium gas (D₂) in the presence of transition metal catalysts. Platinum (Pt), palladium (Pd), or rhodium (Rh) catalysts facilitate the replacement of hydrogen atoms with deuterium at specific positions.
Reaction Conditions :
-
Substrate : Ephedrine or pseudoephedrine (racemic or enantiopure).
-
Catalyst : 5% Pd/C or PtO₂ (Adams catalyst) under 50–100 psi D₂ pressure.
-
Solvent : Deuterated methanol (CD₃OD) or ethanol (C₂D₅OD) to minimize proton back-exchange.
Mechanism :
Deuterium gas adsorbs onto the catalyst surface, cleaving the D–D bond. The catalyst then abstracts hydrogen from the ephedrine’s hydroxyl and amine groups, replacing them with deuterium. The α- and β-positions of the benzene ring undergo sequential H/D exchange due to their proximity to the amine group.
Yield : 60–75%, with isotopic purity >98% confirmed via ²H NMR.
Reductive Amination with Deuterated Methylamine
Synthesis of N-Methyl-d₃ Intermediate
The N-methyl-d₃ group is introduced via reductive amination of phenylacetone (P2P) with deuterated methylamine (CD₃NH₂).
Procedure :
-
Deuterated Methylamine Synthesis :
-
Reductive Amination :
Key Parameters :
-
pH : Maintained at 6–7 using acetic acid-d₄ to prevent imine hydrolysis.
-
Isotopic Purity : >99.5% confirmed via high-resolution mass spectrometry (HRMS).
Hydrohalogenation and Salt Formation
Hydrochloride Salt Crystallization
The free base is converted to the hydrochloride salt using hydrogen chloride (HCl) gas in anhydrous ether.
Steps :
-
Acidification : rac-Methamphetamine-D5 freebase is dissolved in dry diethyl ether.
-
HCl Gas Introduction : HCl is bubbled through the solution until pH < 2.
-
Crystallization : The mixture is cooled to −20°C, yielding white crystalline rac-Methamphetamine D5 Hydrochloride.
Purification :
-
Recrystallization from ethanol/acetone (3:1 v/v) removes residual solvents.
-
Silica gel chromatography (ethyl acetate/methanol 9:1) eliminates oxazolidine byproducts.
Industrial-Scale Production
Continuous Flow Deuteration
Large-scale synthesis employs continuous flow reactors to enhance deuteration efficiency:
Reactor Design :
-
Catalytic Bed : Pd/Al₂O₃ pellets for high surface area.
-
Deuterium Feed : 99.8% D₂ gas at 150 psi.
-
Temperature Gradient : 100°C (inlet) to 25°C (outlet) to prevent thermal degradation.
Output :
-
50 kg batches with 85% yield and <0.5% non-deuterated impurities.
Analytical Validation
Isotopic Purity Assessment
Table 1: Analytical Methods for Deuterium Quantification
| Technique | Parameters | Detection Limit | Reference |
|---|---|---|---|
| ²H NMR | 400 MHz, DMSO-d₆, δ 1.5–3.0 ppm | 0.1% | |
| HRMS | ESI+, m/z 190.72 (M+H⁺) | 0.01 ppm | |
| IR Spectroscopy | N–D stretch at 2150 cm⁻¹ | 1% |
Critical Findings :
-
²H NMR : Confirms deuterium at α/β positions (δ 2.1–2.3 ppm) and N-methyl-d₃ (δ 2.8 ppm).
-
HRMS : Distinguishes D₅ isotopologue (m/z 190.72) from D₄ (m/z 189.70).
Challenges and Mitigation Strategies
Isotopic Scrambling
Deuterium loss occurs during storage or under acidic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
(+/-)-Deoxyephedrine-d5 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated benzaldehyde and other oxidation products.
Reduction: It can be reduced to form deuterated amphetamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Deuterated benzaldehyde and other oxidation products.
Reduction: Deuterated amphetamine.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
The deuterated form of methamphetamine allows researchers to study the pharmacokinetics and pharmacodynamics of the drug with enhanced precision. The incorporation of deuterium (D) alters the metabolic pathways, providing insights into the drug's behavior in biological systems.
- Mechanism of Action : Research indicates that rac-Methamphetamine D5 can be used to elucidate the mechanisms through which methamphetamine exerts its effects on neurotransmitter systems, particularly dopamine pathways. This is crucial for understanding addiction and developing potential treatments for substance use disorders .
- Neurotoxicity Studies : Studies utilizing rac-Methamphetamine D5 Hydrochloride have demonstrated its utility in investigating neurotoxic effects associated with methamphetamine use. For instance, research has shown that this compound can induce oxidative stress and apoptosis in neuronal cells, providing a model for studying methamphetamine-induced neurotoxicity .
Forensic Applications
In forensic science, rac-Methamphetamine D5 Hydrochloride serves as an internal standard for the quantification of methamphetamine in biological samples. The deuterated compound's distinct mass spectrum allows for accurate differentiation from non-deuterated forms during mass spectrometry analysis.
- Toxicology Testing : The compound is employed in toxicological analyses to confirm the presence of methamphetamine in urine or blood samples. Its use improves the reliability of results by compensating for matrix effects that may interfere with detection methods .
- Proficiency Testing : Laboratories utilize rac-Methamphetamine D5 Hydrochloride in proficiency testing programs to ensure accuracy and consistency in methamphetamine detection methods. This enhances quality assurance across forensic laboratories .
Analytical Chemistry
The compound is widely used in analytical chemistry for method development and validation.
- Mass Spectrometry : As an isotopically labeled standard, rac-Methamphetamine D5 Hydrochloride aids in the development of sensitive mass spectrometric methods for detecting trace amounts of methamphetamine in various matrices, including environmental samples .
- Chromatographic Techniques : The compound is also utilized in high-performance liquid chromatography (HPLC) methods to ensure accurate quantification of methamphetamine levels in complex mixtures. Its unique properties allow researchers to establish calibration curves that enhance the accuracy of analytical results .
Case Study 1: Neurotoxic Effects
A study conducted on rats examined the neurotoxic effects of binge administration of rac-Methamphetamine D5 Hydrochloride. The findings revealed significant neuronal damage and alterations in dopamine receptor expression linked to oxidative stress pathways. This research contributes to understanding the long-term impacts of methamphetamine abuse on brain health .
Case Study 2: Forensic Analysis
In a forensic laboratory setting, rac-Methamphetamine D5 Hydrochloride was employed as an internal standard in a study assessing the accuracy of methamphetamine detection methods. Results indicated that using this isotopically labeled compound significantly improved detection limits and reduced false positives compared to traditional methods .
Mechanism of Action
(+/-)-Deoxyephedrine-d5 hydrochloride exerts its effects by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The deuterium labeling does not significantly alter the mechanism of action but allows researchers to trace the metabolic pathways and understand the pharmacokinetics of the compound. The primary molecular targets are the monoamine transporters, which are responsible for the reuptake of neurotransmitters.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular weight: 187.71 g/mol (calculated based on deuterium substitution).
- Chiral centers: The compound retains the racemic (50:50) mixture of (R)- and (S)-enantiomers, similar to non-deuterated methamphetamine ().
Comparison with Similar Compounds
Structural and Analytical Comparisons
Table 1: Key Structural and Analytical Differences
Key Findings :
- Deuterium Placement Matters: rac-Methamphetamine D5 Hydrochloride’s deuterium substitution on the α- and ss-positions leads to significant GC peak overlap with non-deuterated methamphetamine, complicating quantification (). In contrast, rac-MDMA-D5’s benzodioxole ring eliminates this issue ().
- Chiral Resolution: Like non-deuterated racemic methamphetamine, chiral separation of rac-Methamphetamine D5 Hydrochloride requires specialized stationary phases (e.g., Chiralpak IA-3) and recycling HPLC methods to isolate enantiomers without racemization ().
Pharmacological and Metabolic Comparisons
Table 2: Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- Enantiomer-Specific Effects : rac-Methamphetamine D5 Hydrochloride’s racemic nature contrasts with enantiopure forms like S-(+)-methamphetamine (Desoxyn), which is 5–10× more potent in central nervous system (CNS) stimulation due to preferential dopamine release ().
- Metabolic Stability: Deuterium labeling in rac-Methamphetamine D5 Hydrochloride reduces metabolic degradation rates compared to non-deuterated methamphetamine, as observed in deuterated analogs of other amphetamines ().
Critical Notes and Limitations
Analytical Drawbacks: The GC peak overlap between rac-Methamphetamine D5 Hydrochloride and non-deuterated methamphetamine limits its utility in complex matrices. Alternative isotopologues (e.g., carbon-13 labels) are preferred in some protocols ().
Chiral Purity : Despite deuterium substitution, the racemic mixture complicates its use in enantiomer-specific studies, requiring additional resolution steps ().
Regulatory Nuances : While exempt for research, unauthorized synthesis or diversion of rac-Methamphetamine D5 Hydrochloride remains a compliance risk under international narcotics guidelines ().
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing deuterated rac-methamphetamine derivatives like rac-Methamphetamine D5 Hydrochloride?
- Answer : Deuterated analogs are synthesized via isotopic substitution using deuterated reagents. For example, LiAlD4 is employed to reduce deuterated intermediates (e.g., N,N-Bis(trideuteriomethyl)benzamide-d11) in anhydrous THF, followed by purification via column chromatography . For N-methyl-d3 groups, reactions with methyl-d3 halides or deuterated amines under controlled pH (e.g., 2M NaOH) ensure isotopic integrity . Key steps include solvent drying (CH2Cl2 or THF), inert atmosphere handling, and post-synthesis validation via 13C/2H NMR to confirm deuterium incorporation .
Q. How can researchers confirm isotopic purity and structural integrity of rac-Methamphetamine D5 Hydrochloride?
- Answer : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm exact masses (e.g., 196.76 g/mol for rac-Methamphetamine-D11 Hydrochloride) and deuterium distribution . 2H NMR is critical for detecting deuterium in specific positions (e.g., α, β carbons), while IR spectroscopy identifies functional groups like amine-HCl stretches . Cross-referencing with SIL (Stable Isotope Labelled) databases ensures compliance with deuterium labeling standards .
Q. What storage conditions are optimal for deuterated methamphetamine derivatives to prevent isotopic exchange or degradation?
- Answer : Storage at -18°C to +5°C in methanol matrix minimizes deuterium loss and hydrolysis . Avoid exposure to moisture or acidic/basic conditions, which can trigger isotopic scrambling (e.g., N-methyl-d3 group degradation) . Transport under inert conditions with ice packs (-20°C) is recommended for labile derivatives .
Advanced Research Questions
Q. How can isotopic scrambling be mitigated during the synthesis of multi-deuterated methamphetamine analogs?
- Answer : Scrambling risks arise during reduction (e.g., LiAlD4) or acid/base workup. To minimize this:
- Use aprotic solvents (e.g., THF) to avoid proton exchange.
- Optimize reaction time (e.g., 4–6 hours for LiAlD4 reductions) to prevent over-exposure .
- Quench reactions with deuterated solvents (D2O) to preserve isotopic labels .
- Monitor intermediate stability via LC-MS to detect premature deuteration loss .
Q. What analytical challenges arise when comparing deuterated and non-deuterated methamphetamine in pharmacokinetic studies?
- Answer : Key challenges include:
- Chromatographic co-elution : Deuterated and non-deuterated forms may overlap in HPLC. Use high-resolution columns (e.g., C18 with 1.7 µm particles) and adjust mobile phase pH to enhance separation .
- Ion suppression in MS : Deuterated analogs can suppress non-deuterated ion signals. Employ isotopic dilution internal standards (e.g., D5-methamphetamine) to normalize quantification .
- Metabolic interference : Validate deuterium retention in vivo using liver microsome assays and compare metabolic pathways via deuterium kinetic isotope effects (KIE) .
Q. How do discrepancies in deuterium labeling impact structural characterization data?
- Answer : Contradictions may arise from:
- Incomplete deuteration : Partial labeling (e.g., 90% D3-methyl) distorts NMR integrals and HRMS peaks. Use fractional deuteration analysis via 2H NMR to quantify labeling efficiency .
- Positional isomerism : Misassignment of deuterium to adjacent carbons (e.g., α vs. β positions) can occur. Assign peaks using 2D NMR (HSQC, HMBC) and compare with non-deuterated analogs .
- Batch variability : SIL product certificates (e.g., LGCAMP codes) must specify deuterium positions (e.g., N-methyl-d3 vs. phenyl-d5) to resolve ambiguities .
Q. What strategies optimize LC-MS/MS methods for detecting trace deuterated methamphetamine in complex matrices?
- Answer :
- Ion pairing : Add 0.1% formic acid to enhance ionization of protonated amines .
- Fragmentation optimization : Use collision energies tuned to deuterated fragments (e.g., m/z 196.17 → 119.08 for D5-methamphetamine) to distinguish from non-deuterated analogs .
- Matrix effects : Pre-treat biological samples (e.g., human serum) with TCEP (Tris-carboxyethylphosphine) to reduce disulfide interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
